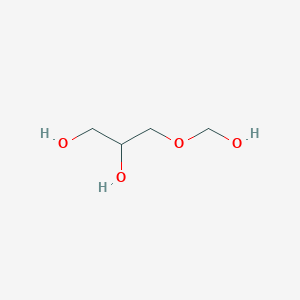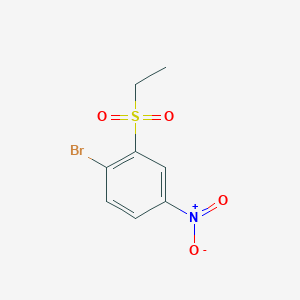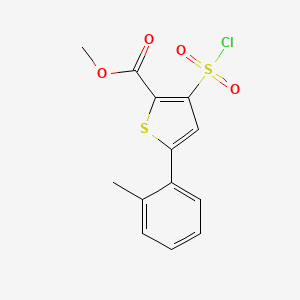
2-(2-Phenylacetamido)ethyl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylacetamido)ethyl 3-oxobutanoate is an organic compound that belongs to the class of esters It is a derivative of ethyl acetoacetate and phenylacetamide, featuring both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylacetamido)ethyl 3-oxobutanoate typically involves the reaction of ethyl acetoacetate with phenylacetamide. The process can be summarized as follows:
Formation of Enolate Ion: Ethyl acetoacetate is treated with a base such as sodium ethoxide to form the enolate ion.
Nucleophilic Addition: The enolate ion then undergoes nucleophilic addition to phenylacetamide, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylacetamido)ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Phenylacetic acid and ethyl 3-hydroxybutanoate.
Reduction: 2-(2-Phenylacetamido)ethyl 3-hydroxybutanoate.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
2-(2-Phenylacetamido)ethyl 3-oxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(2-Phenylacetamido)ethyl 3-oxobutanoate involves its interaction with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetoacetate: A precursor in the synthesis of 2-(2-Phenylacetamido)ethyl 3-oxobutanoate, known for its use in organic synthesis.
Phenylacetamide: Another precursor, commonly used in the synthesis of pharmaceuticals.
Uniqueness
This compound is unique due to the presence of both ester and amide functional groups, which confer distinct reactivity and potential biological activity. This dual functionality makes it a versatile compound in various chemical and biological applications.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-[(2-phenylacetyl)amino]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C14H17NO4/c1-11(16)9-14(18)19-8-7-15-13(17)10-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,15,17) |
InChI Key |
RKOATBUNISXBIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCNC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile](/img/structure/B13154621.png)
![2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154627.png)


![7-(2-Furyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B13154670.png)

![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)
